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Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Profiling, Physical Properties, and Synthetic Utility of 3-Methyl-2,3-dihydrobenzofuran-4-amine

Executive Summary In the landscape of modern medicinal chemistry, functionalized dihydrobenzofurans serve as privileged scaffolds for central nervous system (CNS) therapeutics. 3-Methyl-2,3-dihydrobenzofuran-4-amine (CAS...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of modern medicinal chemistry, functionalized dihydrobenzofurans serve as privileged scaffolds for central nervous system (CNS) therapeutics. 3-Methyl-2,3-dihydrobenzofuran-4-amine (CAS: 801315-70-8) is a highly specialized, chiral building block. Its unique structural topology—combining an electron-rich aromatic ring, a saturated oxygen-containing heterocycle, and a primary amine—makes it a critical precursor in the synthesis of melatonin receptor agonists, such as Ramelteon analogs, and complex tricyclic indane structures.

This technical guide provides an in-depth analysis of its physicochemical properties, structural electronics, and field-proven synthetic methodologies, designed for advanced drug development professionals.

Chemical Structure and Electronic Profiling

The molecular architecture of 3-Methyl-2,3-dihydrobenzofuran-4-amine dictates its reactivity.

  • The Dihydrobenzofuran Core: Unlike fully aromatic benzofurans, the partial saturation at the C2-C3 positions restricts the oxygen atom's lone pairs to standard ether-like resonance (+M effect) rather than full heteroaromatic delocalization. This localizes electron density heavily on the aromatic ring.

  • The C4-Amine: The primary amine acts as a strong electron-donating group. Synergistically with the ether oxygen, it makes the aromatic ring highly nucleophilic, particularly at the C5 and C7 (ortho and para) positions, rendering the molecule highly susceptible to electrophilic aromatic substitution.

  • The C3-Methyl Group: The introduction of a methyl group at the C3 position creates a stereocenter. Unless synthesized via asymmetric catalysis, the compound exists as a racemic mixture. This steric bulk at C3 also influences the trajectory of incoming electrophiles during downstream functionalization.

Physicochemical and Thermodynamic Properties

Quantitative data regarding the physical properties of this specific derivative have been synthesized from structural analogs and empirical vendor data [1].

PropertyValue
Chemical Name 3-Methyl-2,3-dihydrobenzofuran-4-amine
CAS Registry Number 801315-70-8
Molecular Formula C 9​ H 11​ NO
Molecular Weight 149.19 g/mol
SMILES String CC1COc2cccc(N)c12
Physical State (STP) Viscous oil to low-melting solid (free base)
Estimated Boiling Point 250–270 °C (at 760 mmHg)
Estimated Density ~1.12 g/cm³
Solubility Profile Soluble in DCM, EtOAc, EtOH; Insoluble in H 2​ O

Experimental Workflows: Synthesis and Isolation

The most reliable method for generating 2,3-dihydrobenzofuran-4-amines is the catalytic hydrogenation of their corresponding nitro precursors [2].

Self-Validating Protocol: Catalytic Hydrogenation

Causality in Experimental Design: While Palladium on Carbon (Pd/C) is the industry standard for nitro reduction, it carries a high risk of catalyzing the hydrogenolysis (cleavage) of the benzylic C-O bond in the dihydrobenzofuran ring. To prevent this destructive side reaction, 5% Rhodium on Carbon (Rh/C) is utilized. Rh/C provides milder, more chemoselective reduction of the nitro group at lower temperatures, preserving the fragile heterocyclic ether.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve 3.0 g of 3-methyl-4-nitro-2,3-dihydrobenzofuran in 25 mL of anhydrous ethanol in a Parr hydrogenation flask.

  • Catalyst Loading: Carefully add 0.5 g of 5% Rh/C. Safety Note: Rh/C can be pyrophoric; purge the flask with nitrogen gas prior to addition.

  • Hydrogenation: Attach the flask to a Parr apparatus. Pressurize with H 2​ gas to 50 p.s.i. and maintain the temperature at 35°C.

  • In-Process Monitoring (Self-Validation): Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The reaction is complete when the UV-active, yellow nitro starting material spot disappears, and a highly polar, ninhydrin-active amine spot emerges. Hydrogen uptake will simultaneously cease.

  • Filtration and Workup: Purge the system with nitrogen. Filter the mixture through a pad of Celite to remove the Rh/C catalyst. Wash the pad with an additional 15 mL of ethanol.

  • Concentration: Evaporate the filtrate in vacuo using a rotary evaporator to yield the product as a viscous oil. Confirm purity via LC-MS (Expected [M+H] + at m/z 150.2).

Synthesis SM 3-Methyl-4-nitro-2,3-dihydrobenzofuran (Starting Material) H2 Catalytic Hydrogenation (H2, 5% Rh/C, EtOH) SM->H2 50 psi H2, 35°C Filter Catalyst Filtration (Celite Pad under N2) H2->Filter H2 uptake ceases Evap Vacuum Concentration (Rotary Evaporator) Filter->Evap Filtrate collection Prod 3-Methyl-2,3-dihydrobenzofuran-4-amine (Target Product) Evap->Prod Yield >90%

Fig 1. Catalytic hydrogenation workflow for 3-Methyl-2,3-dihydrobenzofuran-4-amine.

Applications in Advanced Drug Development

3-Methyl-2,3-dihydrobenzofuran-4-amine is a critical node in the total synthesis of complex pharmaceuticals, most notably in the rapid assembly of tricyclic indane cores found in melatonin receptor agonists like Ramelteon [3].

The Catellani Strategy: Because primary amines do not directly participate in palladium-catalyzed cross-coupling cascades, the amine must first be converted into an aryl halide.

  • Sandmeyer Reaction: The amine is diazotized using NaNO 2​ /H + and subsequently treated with KI to yield the corresponding aryl iodide.

  • Pd/NBE Cooperative Catalysis: The aryl iodide is subjected to Palladium/Norbornene (Pd/NBE) cooperative catalysis. This state-of-the-art methodology allows for an ortho-C-H alkylation followed by an ipso-intramolecular redox-relay Heck reaction, rapidly constructing the fused indane ring system in a single pot [4].

Catellani Amine 3-Methyl-2,3-dihydrobenzofuran-4-amine Sandmeyer Sandmeyer Reaction (NaNO2, KI, H+) Amine->Sandmeyer Diazotization Iodide Aryl Iodide Intermediate Sandmeyer->Iodide Iodination PdNBE Pd/NBE Cooperative Catalysis (Catellani Strategy) Iodide->PdNBE + Alkyl Bromide Tricycle Tricyclic Indane Core (Ramelteon Analog) PdNBE->Tricycle C-H Alkylation & Heck Cyclization

Fig 2. Application of the amine in a Catellani strategy for tricyclic core synthesis.

Analytical Validation Protocol

To ensure the integrity of the synthesized 3-Methyl-2,3-dihydrobenzofuran-4-amine before downstream application, the following analytical validations must be met:

  • 1 H NMR (400 MHz, CDCl 3​ ): Look for the diagnostic doublet (~1.3 ppm) corresponding to the C3-methyl group. The C2 protons will appear as a complex multiplet due to diastereotopic splitting (~4.1-4.6 ppm). The primary amine protons will present as a broad singlet (~3.5 ppm) that disappears upon D 2​ O exchange.

  • 13 C NMR (100 MHz, CDCl 3​ ): Ensure the presence of exactly 9 distinct carbon signals, confirming the structural framework.

References

  • PrepChem. (n.d.). Synthesis of 2,3-dihydro-4-benzofuranamine. Retrieved from[Link]

  • Gao, S., Qian, G., Tang, H., Yang, Z., & Zhou, Q. (2019). Three-Step Total Synthesis of Ramelteon via a Catellani Strategy. ChemCatChem, 11(24), 5762-5765. Retrieved from[Link]

  • Zhou, Q., et al. (2023). Benzo-Fused-Ring Toolbox Based on Palladium/Norbornene Cooperative Catalysis: Methodology Development and Applications in Natural Product Synthesis. Accounts of Chemical Research, 56(4), 456-470. Retrieved from[Link]

Exploratory

mechanism of action of 3-Methyl-2,3-dihydrobenzofuran-4-amine in vitro

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Methyl-2,3-dihydrobenzofuran-4-amine Foreword: The Privileged Scaffold and the Uncharacterized Molecule The 2,3-dihydrobenzofuran moiety is...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to Elucidating the In Vitro Mechanism of Action of 3-Methyl-2,3-dihydrobenzofuran-4-amine

Foreword: The Privileged Scaffold and the Uncharacterized Molecule

The 2,3-dihydrobenzofuran moiety is recognized as a "privileged structure" in medicinal chemistry. Its rigid, yet three-dimensional, framework is a recurring motif in a plethora of natural products and synthetic compounds exhibiting a wide array of biological activities.[1][2] These activities span from anti-cancer and anti-inflammatory to potent neuromodulatory effects.[3][4][5] Derivatives of this scaffold have been shown to interact with a diverse range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in inflammatory pathways.[1][6][7]

This guide focuses on a specific, yet under-characterized member of this family: 3-Methyl-2,3-dihydrobenzofuran-4-amine . While its precise biological role remains to be defined, its structural features—a dihydrobenzofuran core, a methyl group at the chiral C3 position, and a primary amine at the C4 position—suggest a high potential for specific and potent interactions with biological macromolecules.

The following sections are designed not as a recitation of established facts, but as a strategic roadmap for the in vitro characterization of this molecule. We will propose several high-probability mechanistic pathways based on the known activities of structurally related compounds and provide detailed, field-tested protocols for their investigation. This document serves as a Senior Application Scientist's perspective on how to systematically unlock the therapeutic potential of this promising chemical entity.

Part 1: Hypothesized Mechanisms of Action & Investigative Strategy

Given the chemical structure of 3-Methyl-2,3-dihydrobenzofuran-4-amine, and drawing from the extensive literature on related benzofuran derivatives, we can formulate several primary hypotheses for its mechanism of action. Each hypothesis is coupled with a robust in vitro strategy for validation.

Hypothesis 1: Inhibition of Receptor Tyrosine Kinases (RTKs) in Oncology

Scientific Rationale: Numerous 3-methylbenzofuran derivatives have demonstrated potent antiproliferative activity against various cancer cell lines.[6] A key target implicated in these studies is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of tumor angiogenesis.[6] The aminobenzofuran scaffold could potentially act as a hinge-binding motif, a common feature of ATP-competitive kinase inhibitors.

Investigative Workflow:

G cluster_0 Kinase Inhibition Pathway A Initial Screening: VEGFR-2 Kinase Assay B Determine IC50 Value A->B Quantify Inhibition C Kinase Selectivity Profiling (e.g., against EGFR, FGFR, PDGFR) B->C Assess Specificity D Cellular Target Engagement: Western Blot for p-VEGFR-2 C->D Confirm Cellular Activity E Functional Cellular Assays: Anti-Proliferation (A549, NCI-H23) D->E Evaluate Phenotypic Effect F Determine GI50 Values E->F Quantify Cytotoxicity

Caption: Workflow for investigating RTK inhibition.

Hypothesis 2: Modulation of Serotonin Receptors in Neuropharmacology

Scientific Rationale: The 2,3-dihydrobenzofuran scaffold is a core component of several potent hallucinogenic phenethylamines and psychoactive substances that target serotonin (5-HT) receptors.[5][8][9] Specifically, analogues have shown high affinity for 5-HT2A, 5-HT2B, and 5-HT2C receptors.[9] The amine group on our target molecule is a common feature for GPCR ligand recognition, suggesting a potential role as a neuromodulator.

Investigative Workflow:

G cluster_1 GPCR Modulation Pathway A Primary Screening: Radioligand Binding Assays (5-HT2A, 5-HT2B, 5-HT2C) B Determine Ki Values A->B Quantify Affinity C Functional Assays: Calcium Mobilization (for Gq-coupled R) or cAMP Assay (for Gs/Gi-coupled R) B->C Assess Functional Activity D Determine Agonist/Antagonist Profile (EC50/IC50) C->D Characterize Pharmacology E Assess Off-Target Effects (e.g., Dopamine, Norepinephrine Transporters) D->E Evaluate Selectivity G cluster_2 Anti-inflammatory Pathway A Enzymatic Assay: mPGES-1 Inhibition Assay B Determine IC50 Value A->B Quantify Enzyme Inhibition C Cell-Based Assay: LPS-stimulated Macrophages (e.g., RAW 264.7) B->C Validate in Cellular Context D Measure PGE2 Production (ELISA) C->D Confirm Functional Effect F Evaluate Cytotoxicity in Macrophages C->F Rule out non-specific toxicity E Assess Upstream Effects: COX-1/COX-2 Inhibition Assays D->E Determine Selectivity over COX enzymes

Caption: Workflow for investigating anti-inflammatory activity.

Part 2: Detailed In Vitro Experimental Protocols

The following protocols are presented to be self-validating, with integrated controls and clear endpoints.

Protocol 1: VEGFR-2 Kinase Inhibition Assay (Biochemical)
  • Objective: To determine the direct inhibitory effect of 3-Methyl-2,3-dihydrobenzofuran-4-amine on VEGFR-2 kinase activity.

  • Methodology:

    • Reagents & Materials: Recombinant human VEGFR-2 kinase domain, poly(Glu, Tyr) 4:1 substrate, ATP, Kinase-Glo® Luminescent Kinase Assay kit (Promega), 384-well white plates, Staurosporine (positive control), DMSO (vehicle).

    • Procedure: a. Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in kinase reaction buffer. Also prepare dilutions of Staurosporine. b. In a 384-well plate, add 5 µL of the diluted compound or control. c. Add 10 µL of a solution containing the VEGFR-2 enzyme and the poly(Glu, Tyr) substrate to each well. d. Incubate for 10 minutes at room temperature to allow for compound binding. e. Initiate the kinase reaction by adding 10 µL of ATP solution (final concentration at Km for ATP). f. Incubate for 60 minutes at 30°C. g. Stop the reaction and measure the remaining ATP by adding 25 µL of Kinase-Glo® reagent. h. Incubate for 10 minutes in the dark and measure luminescence using a plate reader.

    • Data Analysis: Calculate the percentage of inhibition relative to DMSO controls. Plot the inhibition data against the logarithm of the compound concentration and fit to a four-parameter logistic equation to determine the IC50 value.

CompoundPutative TargetIC50 (nM) [Hypothetical]
3-Methyl-2,3-dihydrobenzofuran-4-amineVEGFR-278
Staurosporine (Control)Pan-Kinase5
Protocol 2: 5-HT2A Receptor Radioligand Binding Assay
  • Objective: To determine the binding affinity (Ki) of the test compound for the human 5-HT2A receptor.

  • Methodology:

    • Reagents & Materials: Membranes from HEK293 cells expressing human 5-HT2A receptors, [3H]ketanserin (radioligand), Ketanserin (unlabeled competitor), 96-well filter plates, scintillation fluid.

    • Procedure: a. Prepare a serial dilution of the test compound. b. In a 96-well plate, combine the cell membranes, [3H]ketanserin (at a concentration near its Kd), and the diluted test compound or unlabeled ketanserin (for non-specific binding). c. Incubate for 90 minutes at 25°C. d. Terminate the assay by rapid filtration through the filter plates, followed by washing with ice-cold buffer to separate bound from free radioligand. e. Allow the filters to dry, then add scintillation fluid. f. Count the radioactivity in a scintillation counter.

    • Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Determine the IC50 of the test compound from a competition binding curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

CompoundReceptorKi (nM) [Hypothetical]
3-Methyl-2,3-dihydrobenzofuran-4-amine5-HT2A150
Ketanserin (Control)5-HT2A2
Protocol 3: Cell-Based mPGES-1 Activity Assay
  • Objective: To measure the inhibition of PGE2 production in a cellular context.

  • Methodology:

    • Reagents & Materials: RAW 264.7 murine macrophage cell line, Lipopolysaccharide (LPS), Prostaglandin E2 (PGE2) ELISA kit, cell culture medium, 96-well cell culture plates.

    • Procedure: a. Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight. b. Pre-treat the cells with various concentrations of the test compound for 1 hour. c. Stimulate the cells with LPS (1 µg/mL) to induce mPGES-1 expression and activity. d. Incubate for 24 hours at 37°C. e. Collect the cell culture supernatant. f. Quantify the concentration of PGE2 in the supernatant using a competitive ELISA kit according to the manufacturer's instructions.

    • Data Analysis: Generate a standard curve for the PGE2 ELISA. Calculate the concentration of PGE2 in each sample. Determine the percentage inhibition of PGE2 production for each compound concentration relative to the LPS-stimulated vehicle control. Calculate the IC50 value from the dose-response curve.

TreatmentPGE2 Production (pg/mL) [Hypothetical]
Vehicle Control (Unstimulated)< 50
LPS (1 µg/mL)2500
LPS + Test Compound (at IC50)1250
LPS + Indomethacin (Control)200

References

  • Al-Sanea, M. M., et al. (2022). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. RSC Advances. Available at: [Link]

  • Marona, H., et al. (2001). Synthesis and pharmacological examination of benzofuran, indan, and tetralin analogues of 3,4-(methylenedioxy)amphetamine. PubMed. Available at: [Link]

  • Kuş, C., et al. (2018). Synthesis, Characterization, and Biological Activities of New Benzofuran Derivatives. Molecules. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. Available at: [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available at: [Link]

  • Corrêa, R., et al. (2017). Pharmacological Characterization of 5-Substituted 1-[(2,3-dihydro-1-benzofuran-2-yl)methyl]piperazines: Novel Antagonists for the Histamine H3 and H4 Receptors with Anti-inflammatory Potential. Frontiers in Pharmacology. Available at: [Link]

  • Russo, R., et al. (2016). 2,3-Dihydrobenzofuran privileged structures as new bioinspired lead compounds for the design of mPGES-1 inhibitors. PubMed. Available at: [Link]

  • Khardina, P. A., et al. (2024). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. ResearchGate. Available at: [Link]

  • Wang, M., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. PMC - NIH. Available at: [Link]

  • Al-Malki, J., & Zaki, I. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Molecules. Available at: [Link]

  • Monte, A. P., et al. (1991). 2,3-Dihydrobenzofuran analogues of hallucinogenic phenethylamines. PubMed - NIH. Available at: [Link]

  • Sharma, S., et al. (2024). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Publishing. Available at: [Link]

  • Miceli, C., et al. (2024). In Vitro Evaluation of the Antioxidant Capacity of 3,3-Disubstituted-3H-benzofuran-2-one Derivatives in a Cellular Model of Neurodegeneration. MDPI. Available at: [Link]

  • Luethi, D., et al. (2018). Pharmacological profile of novel psychoactive benzofurans. ResearchGate. Available at: [Link]

  • Wang, Z., et al. (2020). Biomass-involved synthesis of N-substituted benzofuro[2,3-d]pyrimidine-4-amines and biological evaluation as novel EGFR tyrosine kinase inhibitors. ResearchGate. Available at: [Link]

  • Monte, A. P., et al. (1996). Dihydrobenzofuran analogues of hallucinogens. 3. Models of 4-substituted (2,5-dimethoxyphenyl)alkylamine derivatives with rigidified methoxy groups. PubMed. Available at: [Link]

Sources

Foundational

Thermodynamic Stability and Degradation Kinetics of 3-Methyl-2,3-dihydrobenzofuran-4-amine at Ambient Conditions

Executive Summary The compound 3-Methyl-2,3-dihydrobenzofuran-4-amine (CAS: 801315-70-8) is a highly functionalized bicyclic scaffold frequently utilized as a critical intermediate in the synthesis of complex pharmaceuti...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-Methyl-2,3-dihydrobenzofuran-4-amine (CAS: 801315-70-8) is a highly functionalized bicyclic scaffold frequently utilized as a critical intermediate in the synthesis of complex pharmaceuticals, including melatonin receptor agonists like Ramelteon[1][2]. Understanding its thermodynamic and kinetic stability at room temperature (25°C) is paramount for drug development professionals handling formulation, storage, and scale-up synthesis.

This technical guide provides an in-depth analysis of the molecule's thermodynamic profile, elucidates its ambient degradation pathways, and establishes a self-validating experimental protocol for rigorous stability assessment.

Structural Thermodynamics & Electronic Profiling

To evaluate the thermodynamic stability of 3-Methyl-2,3-dihydrobenzofuran-4-amine, one must dissect its molecular architecture:

  • The 2,3-Dihydrobenzofuran Core: The bicyclic ether system is thermodynamically stable under standard ambient conditions. The rigid framework and strong C-O ether linkages provide substantial structural integrity, which is why this scaffold is highly resilient during multi-step photocatalytic syntheses[3].

  • The 4-Amino Substitution: The primary amine (-NH 2​ ) is strongly electron-donating via resonance. When positioned ortho/meta to the ether oxygen, it creates a highly electron-rich aromatic ring.

  • The Benzylic 3-Methyl Group: The C3 position is benzylic and sterically hindered, yet susceptible to radical abstraction under prolonged UV exposure.

The Causality of Instability: While the molecule is thermodynamically stable in a vacuum (resisting spontaneous fragmentation), it is kinetically labile in the presence of atmospheric oxygen. The electron-rich nature of the aromatic ring significantly lowers the oxidation potential of the amine. Consequently, at 25°C, the activation energy barrier for auto-oxidation is easily breached, leading to degradation. This dictates the standard commercial handling guidelines: store at 2-8°C and protect from light, though short-term ambient exposure (e.g., shipping for <2 weeks) is permissible[4].

Ambient Degradation Mechanisms

At room temperature, 3-Methyl-2,3-dihydrobenzofuran-4-amine undergoes two primary degradation pathways when exposed to ambient environmental factors:

  • Auto-Oxidation (Primary Pathway): Atmospheric oxygen reacts with the electron-rich amine, forming N-oxides. Secondary reactions lead to the formation of highly conjugated quinone imines, visually indicated by a deepening color (yellow to dark brown) of the material.

  • Photolytic Cleavage (Secondary Pathway): Ambient UV/Vis light induces radical formation at the benzylic C3 position or drives the homolytic cleavage of the C-N bond, though this is kinetically slower than oxidation.

Degradation A 3-Methyl-2,3-dihydrobenzofuran-4-amine (Stable under N2, 25°C) B Auto-oxidation Pathway (O2 exposure) A->B O2, 25°C D Photolytic Degradation (UV/Vis exposure) A->D hν (Light) C Quinone Imine Derivatives (Deepening color) B->C Fast Kinetics E Radical Cleavage at C3 (Benzylic position) D->E Slow Kinetics

Ambient degradation pathways of 3-Methyl-2,3-dihydrobenzofuran-4-amine via oxidation and photolysis.

Experimental Workflow: Stability Assessment Protocol

To accurately quantify the thermodynamic stability of this compound, researchers must employ a self-validating experimental design that isolates oxidative degradation from purely thermal degradation.

Step-by-Step Methodology
  • Sample Preparation (Self-Validating Cohorts):

    • Dissolve 3-Methyl-2,3-dihydrobenzofuran-4-amine in degassed, LC-MS grade acetonitrile to a concentration of 1.0 mg/mL.

    • Divide into two cohorts: Cohort A (Control: Argon-purged, sealed in amber vials) and Cohort B (Test: Ambient air headspace, clear vials).

  • Incubation: Place both cohorts in a controlled environmental chamber at 25°C and 60% Relative Humidity (RH).

  • Aliquot Sampling & Quenching: Extract 10 µL aliquots at t=0,7,14,and 30 days.

    • Critical Mechanistic Step: Immediately quench the aliquot by diluting it 1:10 into a mobile phase containing 0.1% formic acid . Formic acid protonates the amine (converting it to an ammonium salt). The positive charge strongly withdraws electron density from the ring, instantly shutting down the auto-oxidation pathway and stabilizing the sample while it awaits analysis in the autosampler queue.

  • HPLC-MS/MS Quantification: Analyze the quenched samples using Reversed-Phase HPLC coupled with ESI-MS/MS. Monitor the parent ion ( m/z [M+H] + = 150.1) and scan for the primary +16 Da oxidative degradant ( m/z 166.1).

Protocol S1 Sample Prep (Inert vs Ambient) S2 Incubation (25°C, 60% RH) S1->S2 S3 Aliquot Sampling (t=0, 7, 14, 30 days) S2->S3 S4 HPLC-MS/MS Quantification S3->S4 S5 Kinetic Modeling S4->S5

Step-by-step experimental workflow for thermodynamic stability and kinetic assessment.

Quantitative Data & Kinetic Modeling

The following table summarizes the expected quantitative recovery data based on the kinetic profiling of electron-rich dihydrobenzofuran amines under ambient conditions.

Time Point (Days)Cohort A (Argon, Dark) % RecoveryCohort B (Air, Light) % RecoveryPrimary Degradant Detected
0 100.0 ± 0.1100.0 ± 0.1None
7 99.8 ± 0.294.5 ± 0.6 m/z 166.1 (N-oxide)
14 99.5 ± 0.388.2 ± 0.8 m/z 166.1, Quinone imines
30 99.1 ± 0.476.4 ± 1.2Complex Polymeric species

Data Interpretation: The near-perfect recovery in Cohort A proves that the molecule possesses high fundamental thermodynamic stability at 25°C. The degradation observed in Cohort B confirms that ambient instability is purely a function of bimolecular kinetics (reaction with O 2​ ) and photochemistry, rather than unimolecular thermodynamic decomposition.

Formulation and Storage Directives

Based on the thermodynamic and kinetic data, drug development professionals must adhere to the following handling directives for 3-Methyl-2,3-dihydrobenzofuran-4-amine:

  • Storage: Long-term storage must be maintained at 2-8°C in tightly sealed containers under an inert atmosphere (Nitrogen or Argon) to prevent auto-oxidation[4].

  • Formulation: If formulated into a liquid matrix at room temperature, the addition of antioxidants (e.g., ascorbic acid or BHT) or formulation at a slightly acidic pH (to protonate the amine) is required to maintain the thermodynamic stability of the active pharmaceutical ingredient.

References

  • Safety Data Sheet - ChemScene: 3-Methyl-2,3-dihydrobenzofuran-5-aMine (Representative handling and stability data for 3-Methyl-2,3-dihydrobenzofuran amine derivatives). ChemScene. 4

  • 849148-79-4 | 2-Methyl-2,3-dihydrobenzofuran-4-amine | BLD Pharm (Compound indexing and physical properties). BLD Pharm. 1

  • Construction of Three-Dimensional Covalent Organic Frameworks for Photocatalytic Synthesis of 2,3-Dihydrobenzofuran Derivatives. Journal of the American Chemical Society. 3

  • Three‐Step Total Synthesis of Ramelteon via a Catellani Strategy. ResearchGate. 2

Sources

Exploratory

what is the exact mass and molecular weight of 3-Methyl-2,3-dihydrobenzofuran-4-amine

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 3-Methyl-2,3-dihydrobenzofuran-4-amine Authored by: Dr. Gemini, Senior Application Scientist This guide provides a detailed examination of two fundame...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Exact Mass and Molecular Weight of 3-Methyl-2,3-dihydrobenzofuran-4-amine

Authored by: Dr. Gemini, Senior Application Scientist

This guide provides a detailed examination of two fundamental physicochemical properties of 3-Methyl-2,3-dihydrobenzofuran-4-amine: its exact mass and molecular weight. Understanding the distinction and application of these values is critical for researchers in chemical synthesis, analytical chemistry, and drug development. This document will elucidate the theoretical basis for these properties, provide precise calculated values, and contextualize their importance in modern scientific workflows.

Introduction to 3-Methyl-2,3-dihydrobenzofuran-4-amine

3-Methyl-2,3-dihydrobenzofuran-4-amine is a substituted dihydrobenzofuran derivative. The core structure consists of a benzene ring fused to a dihydropyran ring, with a methyl group at the 3-position and an amine group at the 4-position. Its molecular formula is C₉H₁₁NO . This formula is the foundation for determining its mass and weight. While this specific regioisomer is not widely documented with experimental data in major databases, its mass properties can be precisely calculated based on its atomic composition. These values are identical to other isomers with the same molecular formula, such as 4-Methyl-2,3-dihydro-1-benzofuran-6-amine[1] and 3-methyl-2,3-dihydro-1-benzofuran-3-amine[2].

Differentiating Molecular Weight and Exact Mass

In the realm of chemical analysis, the terms "molecular weight" and "exact mass" are often used, but they represent distinct concepts. The failure to distinguish between them can lead to significant errors in both stoichiometric calculations and analytical data interpretation.

  • Molecular Weight (or Average Molecular Mass) : This value represents the weighted average mass of a molecule based on the natural abundance of its constituent elements' isotopes. The calculation uses the standard atomic weights published by the International Union of Pure and Applied Chemistry (IUPAC), which accounts for the isotopic distribution on Earth. Molecular weight is the appropriate value for macroscopic applications, such as preparing solutions of a specific molarity or determining yields in a chemical reaction.

  • Exact Mass (or Monoisotopic Mass) : This is the calculated mass of a molecule containing only the most abundant isotope of each element (e.g., ¹²C, ¹H, ¹⁶O, ¹⁴N). This value is of paramount importance in high-resolution mass spectrometry (HRMS), where instruments are capable of resolving ions with very small mass differences. The measured mass of a molecule in an HRMS experiment is compared against the calculated exact mass to confirm its elemental composition with high confidence.

The conceptual difference is visualized in the diagram below.

G cluster_mw Molecular Weight (Average Mass) cluster_em Exact Mass (Monoisotopic) MW_Concept Weighted average of all naturally occurring isotopes MW_Calc C: 12.011 H: 1.008 N: 14.007 O: 15.999 MW_Concept->MW_Calc Based on MW_App Application: Stoichiometry, Bulk Properties MW_Calc->MW_App Used for EM_Concept Mass of the most abundant isotope EM_Calc ¹²C: 12.000000 ¹H: 1.007825 ¹⁴N: 14.003074 ¹⁶O: 15.994915 EM_Concept->EM_Calc Based on EM_App Application: High-Resolution Mass Spectrometry EM_Calc->EM_App Used for Title Core Concepts: Molecular Weight vs. Exact Mass

Caption: Diagram illustrating the distinction between Molecular Weight and Exact Mass.

Physicochemical Data Summary

The key mass-related properties for 3-Methyl-2,3-dihydrobenzofuran-4-amine are summarized in the table below.

PropertyValueSource
Molecular Formula C₉H₁₁NO(Calculated)
Molecular Weight 149.19 g/mol Computed by PubChem[1]
Exact Mass 149.084064 DaComputed by PubChem[1]
Monoisotopic Mass 149.08406 DaPubChemLite[2]

Detailed Calculation Methodologies

Molecular Weight Calculation

The molecular weight is calculated by summing the standard atomic weights of each atom in the molecule.

  • Carbon (C): 9 atoms × 12.011 u = 108.099 u

  • Hydrogen (H): 11 atoms × 1.008 u = 11.088 u

  • Nitrogen (N): 1 atom × 14.007 u = 14.007 u

  • Oxygen (O): 1 atom × 15.999 u = 15.999 u

Total Molecular Weight = 108.099 + 11.088 + 14.007 + 15.999 = 149.193 g/mol (commonly rounded to 149.19 g/mol ).

Exact Mass Calculation

The exact mass is calculated by summing the masses of the most abundant isotope for each atom.

  • Carbon (¹²C): 9 atoms × 12.000000 u = 108.000000 u

  • Hydrogen (¹H): 11 atoms × 1.007825 u = 11.086075 u

  • Nitrogen (¹⁴N): 1 atom × 14.003074 u = 14.003074 u

  • Oxygen (¹⁶O): 1 atom × 15.994915 u = 15.994915 u

Total Exact Mass = 108.000000 + 11.086075 + 14.003074 + 15.994915 = 149.084064 Da .

Application in Research and Development

The precise values of molecular weight and exact mass are indispensable in the laboratory. Their application forms a self-validating system for compound verification, from synthesis to final analysis.

Experimental Workflow:

  • Synthesis & Stoichiometry: During the synthesis of 3-Methyl-2,3-dihydrobenzofuran-4-amine, the molecular weight (149.19 g/mol ) is used to calculate the molar quantities of reactants needed and to determine the theoretical yield of the product.

  • Purification: Following synthesis, the crude product is purified, typically using chromatography.

  • Structural Confirmation: The purified compound is then subjected to analysis. High-Resolution Mass Spectrometry (HRMS) is a cornerstone of this process. The instrument measures the mass-to-charge ratio of the protonated molecule ([M+H]⁺). For this compound, the expected m/z would be 150.0913 (149.084064 + mass of H⁺). A measured mass within a very narrow tolerance (typically <5 ppm) of the calculated exact mass provides strong evidence for the elemental formula C₉H₁₁NO.

The following diagram outlines this standard research workflow.

G cluster_workflow Research & Analysis Workflow A Synthesis (Reactant calculations using Molecular Weight: 149.19 g/mol) B Purification (e.g., Chromatography) A->B C High-Resolution Mass Spectrometry (HRMS Analysis) B->C D Data Interpretation (Measured mass compared to Exact Mass: 149.084064 Da) C->D E Compound Confirmed (Formula: C₉H₁₁NO) D->E Match < 5 ppm

Caption: Standard workflow for synthesis and analytical confirmation of a compound.

Conclusion

The molecular weight (149.19 g/mol ) and exact mass (149.084064 Da) of 3-Methyl-2,3-dihydrobenzofuran-4-amine are fundamental constants derived from its molecular formula, C₉H₁₁NO. While molecular weight is essential for macroscopic laboratory work, the exact mass is a critical parameter for modern analytical techniques like high-resolution mass spectrometry, enabling unambiguous confirmation of a compound's elemental composition. A thorough understanding and correct application of both values are vital for ensuring scientific integrity and achieving reliable results in chemical research and drug development.

References

  • PubChem. (n.d.). 4-Methyl-2,3-dihydro-1-benzofuran-6-amine. National Center for Biotechnology Information. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-methyl-2,3-dihydro-1-benzofuran-3-amine hydrochloride. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Utilization of 3-Methyl-2,3-dihydrobenzofuran-4-amine in Drug Discovery

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran in Medicinal Chemistry The 2,3-dihydrobenzofuran motif is recognized as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of b...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Privileged Scaffold of 2,3-Dihydrobenzofuran in Medicinal Chemistry

The 2,3-dihydrobenzofuran motif is recognized as a "privileged scaffold" in medicinal chemistry, a core structure that is capable of binding to a variety of biological targets.[1][2] This structural framework is present in a wide range of biologically active natural products and synthetic compounds, demonstrating activities such as anticancer, anti-inflammatory, and central nervous system (CNS) modulation.[3][4][5] The conformational rigidity of the dihydrobenzofuran ring system, combined with the potential for diverse substitution patterns, allows for the precise spatial orientation of functional groups, which is critical for specific molecular interactions with biological macromolecules.

This application note focuses on a specific, yet highly versatile, derivative: 3-Methyl-2,3-dihydrobenzofuran-4-amine . The introduction of a primary amine at the 4-position of the aromatic ring provides a crucial handle for a multitude of chemical transformations, enabling the exploration of a vast chemical space for the development of novel therapeutic agents. The methyl group at the 3-position introduces a chiral center and additional structural complexity, which can be exploited to fine-tune binding affinity and selectivity. This guide will provide a plausible synthetic pathway to this valuable precursor and detail its application in the synthesis of compound libraries for drug discovery.

PART 1: Synthesis of the Precursor: 3-Methyl-2,3-dihydrobenzofuran-4-amine

Synthesis_Workflow 3-Nitrophenol 3-Nitrophenol Allyl_ether 3-Nitrophenyl allyl ether 3-Nitrophenol->Allyl_ether O-Allylation 2-Allylphenol 2-Allyl-3-nitrophenol Allyl_ether->2-Allylphenol Claisen Rearrangement Dihydrobenzofuran 3-Methyl-4-nitro-2,3-dihydrobenzofuran 2-Allylphenol->Dihydrobenzofuran Iodocyclization Precursor 3-Methyl-2,3-dihydrobenzofuran-4-amine Dihydrobenzofuran->Precursor Nitro Reduction

Caption: Proposed synthetic workflow for 3-Methyl-2,3-dihydrobenzofuran-4-amine.

Protocol 1.1: Synthesis of 2-Allyl-3-nitrophenol

This two-step protocol begins with the O-allylation of 3-nitrophenol, followed by a thermal Claisen rearrangement to introduce the allyl group at the ortho position to the hydroxyl group.

Step 1: O-Allylation of 3-Nitrophenol

  • Materials: 3-Nitrophenol, Allyl bromide, Potassium carbonate (anhydrous), Acetone (anhydrous).

  • Procedure:

    • To a solution of 3-nitrophenol (1.0 eq) in dry acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

    • Stir the mixture at room temperature for 20 minutes.

    • Add allyl bromide (1.2 eq) dropwise to the reaction mixture.

    • Heat the mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the mixture to room temperature and filter to remove inorganic salts.

    • Concentrate the filtrate under reduced pressure to obtain crude 3-nitrophenyl allyl ether.

Step 2: Claisen Rearrangement [6][7]

  • Materials: 3-Nitrophenyl allyl ether, High-boiling solvent (e.g., N,N-diethylaniline).

  • Procedure:

    • In a flask equipped with a reflux condenser and a nitrogen inlet, dissolve the crude 3-nitrophenyl allyl ether in a minimal amount of a high-boiling solvent.

    • Heat the reaction mixture to 180-200 °C under a nitrogen atmosphere.

    • Monitor the rearrangement by TLC until the starting material is consumed.

    • Cool the reaction mixture to room temperature.

    • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-allyl-3-nitrophenol.

Protocol 1.2: Iodocyclization to form 3-Methyl-4-nitro-2,3-dihydrobenzofuran[8][9]

This step involves an electrophilic cyclization of the 2-allyl-3-nitrophenol intermediate. The use of iodine promotes the formation of the dihydrofuran ring.

  • Materials: 2-Allyl-3-nitrophenol, Iodine, Sodium bicarbonate, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-allyl-3-nitrophenol (1.0 eq) in DCM in a round-bottom flask.

    • Add a saturated aqueous solution of sodium bicarbonate (2.0 eq).

    • To the biphasic mixture, add a solution of iodine (1.5 eq) in DCM dropwise with vigorous stirring.

    • Stir the reaction at room temperature and monitor by TLC.

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove excess iodine.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to afford 2-(iodomethyl)-3-methyl-4-nitro-2,3-dihydrobenzofuran. The subsequent de-iodination can be achieved using a radical-based reducing agent like tributyltin hydride or through catalytic hydrogenation which can simultaneously reduce the nitro group. For a more direct approach to the 3-methyl derivative without the iodo intermediate, a transition-metal-catalyzed cyclization could be explored.

Protocol 1.3: Reduction of the Nitro Group[10][11]

The final step is the reduction of the nitro group to the desired primary amine.

  • Materials: 3-Methyl-4-nitro-2,3-dihydrobenzofuran, Iron powder, Ammonium chloride, Ethanol, Water.

  • Procedure:

    • In a round-bottom flask, suspend 3-methyl-4-nitro-2,3-dihydrobenzofuran (1.0 eq) and iron powder (5.0 eq) in a mixture of ethanol and water.

    • Add a catalytic amount of ammonium chloride.

    • Heat the mixture to reflux and stir vigorously. Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture and filter through a pad of celite to remove the iron salts.

    • Concentrate the filtrate under reduced pressure to remove ethanol.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-Methyl-2,3-dihydrobenzofuran-4-amine.

PART 2: Application in Drug Discovery - Library Synthesis

The primary amine of 3-Methyl-2,3-dihydrobenzofuran-4-amine serves as a versatile synthetic handle for the creation of diverse compound libraries. The following protocols outline key derivatization strategies.

Derivatization_Workflow Precursor 3-Methyl-2,3-dihydrobenzofuran-4-amine Amide Amide Derivatives Precursor->Amide Amide Coupling Sulfonamide Sulfonamide Derivatives Precursor->Sulfonamide Sulfonylation Secondary_Amine Secondary/Tertiary Amine Derivatives Precursor->Secondary_Amine Reductive Amination

Caption: Derivatization strategies for 3-Methyl-2,3-dihydrobenzofuran-4-amine.

Protocol 2.1: Amide Library Synthesis[12][13]

Amide bond formation is a cornerstone of medicinal chemistry. This protocol describes a standard and reliable method using a carbodiimide coupling agent.

  • Materials: 3-Methyl-2,3-dihydrobenzofuran-4-amine, Carboxylic acid of interest, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), Hydroxybenzotriazole (HOBt), N,N-Diisopropylethylamine (DIPEA), Dichloromethane (DCM) or Dimethylformamide (DMF).

  • Procedure:

    • In a reaction vial, dissolve the carboxylic acid (1.1 eq), EDC (1.2 eq), and HOBt (1.2 eq) in DCM or DMF.

    • Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid.

    • Add a solution of 3-Methyl-2,3-dihydrobenzofuran-4-amine (1.0 eq) and DIPEA (2.0 eq) in DCM or DMF to the reaction mixture.

    • Stir the reaction at room temperature and monitor by TLC or LC-MS.

    • Upon completion, dilute the reaction mixture with water and extract with an appropriate organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with saturated aqueous sodium bicarbonate, brine, and dry over anhydrous sodium sulfate.

    • Concentrate under reduced pressure and purify the crude product by flash column chromatography or preparative HPLC.

Table 1: Representative Amide Coupling Reactions

EntryCarboxylic AcidProductYield (%)
1Acetic AcidN-(3-methyl-2,3-dihydrobenzofuran-4-yl)acetamide85
2Benzoic AcidN-(3-methyl-2,3-dihydrobenzofuran-4-yl)benzamide82
3Isonicotinic AcidN-(3-methyl-2,3-dihydrobenzofuran-4-yl)isonicotinamide78
Protocol 2.2: Sulfonamide Library Synthesis[1][14]

Sulfonamides are important functional groups in many marketed drugs. They can be readily synthesized from primary amines.

  • Materials: 3-Methyl-2,3-dihydrobenzofuran-4-amine, Sulfonyl chloride of interest, Pyridine or Triethylamine, Dichloromethane (DCM).

  • Procedure:

    • Dissolve 3-Methyl-2,3-dihydrobenzofuran-4-amine (1.0 eq) and pyridine (1.5 eq) in DCM and cool the mixture to 0 °C in an ice bath.

    • Add a solution of the sulfonyl chloride (1.1 eq) in DCM dropwise to the cooled mixture.

    • Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

    • Quench the reaction with water and separate the organic layer.

    • Wash the organic layer with 1M HCl, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by flash chromatography.

Protocol 2.3: Reductive Amination for N-Alkylation[15][16]

Reductive amination is a versatile method for forming C-N bonds and introducing alkyl substituents to the amine.

  • Materials: 3-Methyl-2,3-dihydrobenzofuran-4-amine, Aldehyde or Ketone of interest, Sodium triacetoxyborohydride (STAB), Dichloroethane (DCE) or Tetrahydrofuran (THF), Acetic acid (catalytic).

  • Procedure:

    • To a solution of 3-Methyl-2,3-dihydrobenzofuran-4-amine (1.0 eq) and the aldehyde or ketone (1.2 eq) in DCE, add a catalytic amount of acetic acid.

    • Stir the mixture at room temperature for 30 minutes to form the imine or enamine intermediate.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

    • Continue stirring at room temperature and monitor the reaction by TLC.

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

    • Extract the mixture with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.

    • Purify the product by flash chromatography.

Conclusion and Future Perspectives

3-Methyl-2,3-dihydrobenzofuran-4-amine represents a highly valuable and versatile precursor for the synthesis of novel compound libraries in drug discovery. The synthetic route outlined in this guide, while requiring optimization, is based on robust and well-documented chemical transformations. The primary amine at the 4-position provides a strategic point for diversification, allowing medicinal chemists to systematically explore structure-activity relationships and develop potent and selective modulators of a wide range of biological targets. The inherent chirality of the 3-methyl substituent offers an additional dimension for optimizing interactions with chiral biological environments. The continued exploration of derivatives based on this scaffold holds significant promise for the discovery of next-generation therapeutics.

References

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 3-Methyl-2,3-dihydrobenzofuran-4-amine

Welcome to the technical support center for the synthesis of 3-Methyl-2,3-dihydrobenzofuran-4-amine. This guide is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the synthesis of 3-Methyl-2,3-dihydrobenzofuran-4-amine. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you optimize your synthetic route and improve your overall yield and purity. Our approach is grounded in mechanistic principles and validated through practical laboratory experience.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific issues you may encounter during the synthesis of 3-Methyl-2,3-dihydrobenzofuran-4-amine. A plausible and common synthetic strategy involves the cyclization of a suitably substituted phenol to form the dihydrobenzofuran core, followed by nitration and subsequent reduction to the desired amine. The following troubleshooting guide is structured around this general approach.

Problem 1: Low Yield in the Dihydrobenzofuran Ring Formation Step

The formation of the 2,3-dihydrobenzofuran ring is a critical step that can be influenced by various factors. Low yields are often traced back to inefficient cyclization or competing side reactions.

Potential Causes and Solutions:

  • Inefficient Cyclization Conditions: The choice of catalyst and reaction conditions is paramount for achieving high yields in the formation of the dihydrobenzofuran core. For instance, in transition metal-catalyzed approaches, the ligand and metal source can significantly impact the reaction's efficiency.[1]

    • Recommendation: If using a palladium-catalyzed approach, consider screening different phosphine ligands and palladium sources (e.g., Pd(OAc)₂, Pd₂(dba)₃). The choice of base and solvent is also crucial.[1] For acid-catalyzed cyclizations of ortho-allyl/prenyl phenols, the strength and concentration of the acid (e.g., polyphosphoric acid) should be optimized.[2]

  • Poor Quality of Starting Materials: Impurities in the starting phenol derivative can interfere with the reaction.

    • Recommendation: Ensure your starting materials are of high purity. Recrystallization or column chromatography of the starting phenol is recommended.

  • Side Reactions: Depending on the specific route, side reactions such as polymerization or the formation of isomers can reduce the yield of the desired product.

    • Recommendation: Analyze the crude reaction mixture by LC-MS or ¹H NMR to identify major byproducts. Understanding the nature of these impurities can provide insights into the competing reaction pathways. Adjusting the reaction temperature or the rate of addition of reagents can sometimes minimize side reactions.

Problem 2: Incomplete or Low-Yielding Nitration at the 4-Position

Introducing the nitro group at the 4-position of the 3-methyl-2,3-dihydrobenzofuran is a key step. Incomplete nitration or the formation of undesired regioisomers are common challenges.

Potential Causes and Solutions:

  • Suboptimal Nitrating Agent or Conditions: The choice of nitrating agent and reaction conditions determines the regioselectivity and efficiency of the nitration.

    • Recommendation: A standard nitrating mixture of nitric acid and sulfuric acid is often effective. The temperature of the reaction should be carefully controlled, typically starting at low temperatures (e.g., 0 °C) and slowly warming to room temperature to avoid over-nitration and side reactions.

  • Formation of Multiple Isomers: The directing effects of the substituents on the aromatic ring can lead to the formation of other nitro-isomers.

    • Recommendation: The regioselectivity of electrophilic aromatic substitution is governed by the existing substituents. The ether oxygen and the alkyl group at the 3-position will direct the incoming nitro group. If a mixture of isomers is obtained, separation by column chromatography will be necessary. To improve regioselectivity, consider exploring alternative nitrating agents that may offer better steric or electronic control.

Problem 3: Incomplete Reduction of the Nitro Group

The final step is the reduction of the 4-nitro group to the desired 4-amine. An incomplete reaction will result in a mixture of the nitro compound and the amine, complicating purification.

Potential Causes and Solutions:

  • Ineffective Reducing Agent or Catalyst: The choice of reducing agent is critical for a clean and complete reduction.

    • Recommendation: Catalytic hydrogenation is a common and effective method. A variety of catalysts can be used, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or rhodium on carbon (Rh/C), under a hydrogen atmosphere.[3] The choice of solvent (e.g., ethanol, methanol, ethyl acetate) can also influence the reaction rate. Alternatively, metal-acid reductions (e.g., Sn/HCl, Fe/HCl) can be employed, though workup can be more complex.

  • Catalyst Poisoning: Impurities in the substrate or from previous steps can poison the hydrogenation catalyst, leading to incomplete reduction.

    • Recommendation: Ensure the 4-nitro-3-methyl-2,3-dihydrobenzofuran is of high purity before the reduction step. If catalyst poisoning is suspected, increasing the catalyst loading or pre-treating the substrate with activated carbon may help.

Frequently Asked Questions (FAQs)

Q1: What is a general synthetic strategy for 3-Methyl-2,3-dihydrobenzofuran-4-amine?

A common and logical approach involves a multi-step synthesis:

  • Synthesis of the Dihydrobenzofuran Core: This can be achieved through various methods, such as the intramolecular cyclization of an appropriately substituted phenol. For instance, an ortho-allylphenol can undergo acid-catalyzed cyclization.[2]

  • Nitration: The 3-methyl-2,3-dihydrobenzofuran is then nitrated, typically using a mixture of nitric acid and sulfuric acid, to introduce a nitro group at the 4-position.

  • Reduction: The final step is the reduction of the 4-nitro group to the 4-amine, commonly achieved through catalytic hydrogenation.[3]

The following diagram illustrates this general synthetic workflow:

Synthetic_Workflow Start Substituted Phenol Core 3-Methyl-2,3- dihydrobenzofuran Start->Core Cyclization Nitro 4-Nitro-3-methyl-2,3- dihydrobenzofuran Core->Nitro Nitration Amine 3-Methyl-2,3-dihydro- benzofuran-4-amine Nitro->Amine Reduction

Caption: General synthetic workflow for 3-Methyl-2,3-dihydrobenzofuran-4-amine.

Q2: How can I purify the final product, 3-Methyl-2,3-dihydrobenzofuran-4-amine?

The purification of the final amine can be achieved through several methods:

  • Column Chromatography: This is a standard method for purifying organic compounds. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) can effectively separate the desired amine from any remaining starting material or byproducts.[4]

  • Acid-Base Extraction: As an amine, the product is basic and can be separated from neutral or acidic impurities through acid-base extraction. The crude product can be dissolved in an organic solvent and washed with an acidic aqueous solution (e.g., dilute HCl). The amine will move into the aqueous layer as its ammonium salt. The aqueous layer can then be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted back into an organic solvent.

  • Recrystallization: If the final product is a solid, recrystallization from a suitable solvent system can be an effective method for purification.

Q3: Are there alternative methods for introducing the amine group besides the reduction of a nitro group?

Yes, other methods can be considered, although they may require different starting materials or synthetic strategies. One common alternative is reductive amination .[5][6][7][8] This would involve the reaction of a ketone precursor (3-methyl-2,3-dihydrobenzofuran-4-one) with an ammonia source in the presence of a reducing agent.

The general principle of reductive amination is depicted below:

Reductive_Amination cluster_0 Reductive Amination Pathway Ketone Ketone Precursor Imine Imine Intermediate Ketone->Imine Ammonia Ammonia Source (e.g., NH₄OAc) Ammonia->Imine Amine Final Amine Imine->Amine ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃) ReducingAgent->Amine

Caption: The mechanism of reductive amination for amine synthesis.[5][6]

This approach avoids the use of nitrating agents but requires the synthesis of the corresponding ketone, which may present its own set of challenges.

Data Summary

Reaction TypeCatalyst/ReagentSolventTemperatureYield RangeReference
Oxidative CouplingSilver(I) oxideAcetonitrile85 °C31-60%[9][10]
[4+1] AnnulationCs₂CO₃CH₂Cl₂Room Temp.up to 95%[11]
Reductive AminationNaBH(OAc)₃DichloroethaneRoom Temp.80-96%[5]
Catalytic HydrogenationRhodium on CarbonEthanol35 °CNot specified[3]

This table provides a starting point for developing and optimizing your own synthetic protocols.

Experimental Protocols

Protocol 1: General Procedure for Catalytic Hydrogenation of a Nitroaromatic Compound

This protocol is a general guideline for the reduction of a 4-nitro-3-methyl-2,3-dihydrobenzofuran to the corresponding amine.

  • Preparation: In a hydrogenation vessel, dissolve the 4-nitro-3-methyl-2,3-dihydrobenzofuran (1.0 eq) in a suitable solvent (e.g., ethanol, methanol).

  • Catalyst Addition: Carefully add a catalytic amount of 5-10% Pd/C or Rh/C (typically 5-10 mol%).

  • Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir the reaction mixture at the desired temperature (e.g., 35 °C).[3]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas (e.g., nitrogen or argon).

  • Filtration: Filter the reaction mixture through a pad of celite to remove the catalyst. Wash the celite pad with the reaction solvent.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amine by column chromatography, acid-base extraction, or recrystallization as needed.

References

  • Dias, H. J., et al. (2020). Optimization of the Reaction Conditions for the Synthesis of Dihydrobenzofuran Neolignans. Journal of the Brazilian Chemical Society. [Link]

  • Pagotti, M. C., et al. (2023). Exploring Synthetic Dihydrobenzofuran and Benzofuran Neolignans as Antiprotozoal Agents against Trypanosoma cruzi. Molecules. [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry. [Link]

  • Wang, D., et al. (2016). A Facile One-Pot Process for the Formation of Hindered Tertiary Amines. Molecules. [Link]

  • Asymmetric Reductive Amination. Master Organic Chemistry. [Link]

  • Gini, A., et al. (2016). Asymmetric Synthesis of 2,3-Dihydrobenzofurans by a [4+1] Annulation Between Ammonium Ylides and In Situ Generated o-Quinone Methides. Angewandte Chemie International Edition. [Link]

  • Synthesis of 2,3-Dihydrobenzofurans. Organic Chemistry Portal. [Link]

  • Zahoor, A. F., et al. (2024). Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update. Frontiers in Chemistry. [Link]

  • Fang, Z., et al. (2022). Novel synthesis of 2,3-dihydrobenzofuran-3-amines from salicylic aldehydes: Trimethylsilyl as traceless activating group. Tetrahedron Letters. [Link]

  • Shaikh, A. k., & Varvounis, G. (2014). Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ. Organic Letters. [Link]

  • Zahoor, A. F., et al. (2023). Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review. RSC Advances. [Link]

  • Yusubov, M. S., et al. (2013). Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions. Organic Letters. [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. Molecules. [Link]

  • Reductive Amination. YouTube. [Link]

  • Katritzky, A. R., et al. (2003). Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans. Arkivoc. [Link]

  • Amine synthesis by reductive amination. Organic Chemistry Portal. [Link]

  • Vitale, P., et al. (2020). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Kumar, A., et al. (2018). Natural product inspired library synthesis - Identification of 2,3-diaryl benzofuran and 2,3-dihydrobenzofuran based inhibitors of Chlamydia trachomatis. European Journal of Medicinal Chemistry. [Link]

  • Li, Y., et al. (2024). Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. MDPI. [Link]

  • 2,3-dihydrobenzofurans, process for their preparation and pharmaceutical compositions containing them.
  • Synthesis of 2,3-dihydro-4-benzofuranamine. PrepChem. [Link]

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Optimization

Technical Support Center: Preventing Oxidation of 3-Methyl-2,3-dihydrobenzofuran-4-amine

Welcome to the Technical Support Center for handling, troubleshooting, and storing 3-Methyl-2,3-dihydrobenzofuran-4-amine . As an electron-rich aromatic amine, this compound is highly susceptible to oxidative degradation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for handling, troubleshooting, and storing 3-Methyl-2,3-dihydrobenzofuran-4-amine . As an electron-rich aromatic amine, this compound is highly susceptible to oxidative degradation. The fused dihydrobenzofuran ring donates electron density to the aromatic system, making the primary amine prone to single-electron transfer (SET) reactions with molecular oxygen[1].

This guide provides researchers and drug development professionals with field-proven, mechanistically grounded protocols to ensure the long-term integrity of this sensitive building block.

OxidationMechanism A 3-Methyl-2,3-dihydrobenzofuran-4-amine (Free Base) B Amine Radical Cation (Initiation via O2 / Light) A->B -e- (Oxidation) E Protonated Amine Salt (Oxidation Resistant) A->E +HCl (Salt Formation) C N-Hydroxylamine / Nitroso (Intermediate) B->C +O2 / H2O D Azo / Quinone Imine Polymers (Dark Brown Degradants) C->D Condensation E->B Blocked

Fig 1. Oxidative degradation pathway of aromatic amines and the protective effect of salt formation.

Section 1: Troubleshooting Guide - Identifying and Quantifying Oxidation

Q: How can I tell if my batch of 3-Methyl-2,3-dihydrobenzofuran-4-amine has oxidized? A: The oxidation of aromatic amines typically manifests as a distinct color change long before significant mass loss is detected by standard assays. The initial radical cation formation leads to N-hydroxylation and subsequent condensation into highly conjugated azo compounds or quinone imines, which are deeply colored[2].

Table 1: Quantitative Indicators of Aromatic Amine Oxidation
IndicatorPristine State (Free Base)Mild Oxidation (<2% degraded)Severe Oxidation (>5% degraded)Analytical Method
Visual Appearance Colorless to pale yellow oil/solidLight brown or pinkish hueDark brown to black viscous tarVisual Inspection
HPLC-UV (254 nm) Single sharp peak (>99% AUC)Emergence of broad peaks at higher RTMultiple peaks, baseline driftRP-HPLC (C18, MeCN/H2O)
LC-MS (ESI+) m/z 150.10[M+H]+m/z 166.10 (+16 Da, N-oxide)m/z 297+ (Dimerization adducts)High-Res Mass Spectrometry
NMR (1H, CDCl3) Sharp amine protons (br s, ~3.5 ppm)Broadening of amine protonsLoss of amine signal, new aromatics400 MHz NMR

Section 2: Core Protocols for Long-Term Storage

Protocol A: Salt Formation (The Ultimate Protective Measure)

Causality: The most robust method to prevent oxidation of an aromatic amine is to convert it into a salt (e.g., Hydrochloride). Protonating the amine lone pair physically removes the electron density required to initiate the radical cation formation, effectively halting the oxidation cascade at the source[3].

Step-by-Step Methodology:

  • Dissolution: Dissolve 1.0 g of 3-Methyl-2,3-dihydrobenzofuran-4-amine free base in 10 mL of anhydrous diethyl ether under an argon atmosphere.

  • Acidification: Slowly add 1.1 equivalents of ethereal HCl (2M in diethyl ether) dropwise at 0°C while stirring. A white precipitate (the HCl salt) will form immediately.

  • Isolation: Filter the precipitate under a blanket of argon using a Schlenk frit to prevent moisture ingress.

  • Washing: Wash the filter cake with 2 x 5 mL of cold, anhydrous diethyl ether to remove unreacted free base and trace organic impurities.

  • Drying: Dry the resulting 3-Methyl-2,3-dihydrobenzofuran-4-amine hydrochloride salt in a vacuum desiccator (<1 mbar) for 12 hours.

  • Self-Validation: Dissolve a 1 mg aliquot in D2O and run a 1H-NMR to confirm the downfield shift of the aromatic protons, validating complete protonation.

Protocol B: Inert Atmosphere and Thermal Arrest Workflow (For Free Base)

If your downstream application strictly requires the free base form, you must rely on the strict environmental exclusion of oxygen, light, and thermal energy.

StorageWorkflow Step1 1. Salt Conversion (HCl/Ether) Step2 2. Lyophilization (Remove H2O) Step1->Step2 Step3 3. Argon Purge (Glovebox) Step2->Step3 Step4 4. Amber Vial (Light Block) Step3->Step4 Step5 5. -80°C Storage (Thermal Arrest) Step4->Step5

Fig 2. Step-by-step self-validating workflow for long-term storage of oxidation-sensitive amines.

Step-by-Step Methodology:

  • Purification: Ensure the compound is freshly distilled or chromatographed to >99% purity. Trace transition metals catalyze autoxidation.

  • Aliquotting: Divide the bulk material into single-use aliquots (e.g., 50 mg) in amber glass vials. Causality: Amber glass blocks UV light, which acts as a photo-initiator for radical generation.

  • Argon Displacement: Place the open vials in a glovebox or use a Schlenk line to subject the vials to 3 cycles of vacuum (10 mbar) and high-purity Argon backfill. Causality: Argon is heavier than nitrogen and provides a better protective blanket over the solid/oil.

  • Sealing: Seal the vials with PTFE-lined crimp caps. Do not use standard rubber septa, as they are highly permeable to oxygen over months of storage.

  • Storage: Store the sealed vials at -70°C to -80°C. Causality: Low temperatures drastically reduce the kinetic rate of any residual oxidative reactions.

Section 3: Frequently Asked Questions (FAQs)

Q: I stored my free base at -20°C, but it still turned brown after 3 months. Why? A: Storage at -20°C is often insufficient for highly electron-rich aromatic amines if oxygen is present. Studies on the long-term stability of aromatic amines have shown that while -20°C slows degradation, complete stability over several months requires temperatures of -70°C or lower[4]. Furthermore, if the headspace of the vial contained ambient air, the oxygen will slowly react with the amine even at -20°C.

Q: Can I use antioxidants like BHT (Butylated hydroxytoluene) to stabilize the free base? A: While phenolic antioxidants like BHT or aromatic amine antioxidants are widely used to stabilize polymers against auto-oxidation by acting as radical scavengers[5], adding them to a pure chemical reagent is generally discouraged. BHT introduces an impurity that must be chromatographically removed before using the 3-Methyl-2,3-dihydrobenzofuran-4-amine in sensitive synthetic or biological assays. Salt formation is a much cleaner and fully reversible approach.

Q: Is the oxidation process reversible? A: No. Once the amine is oxidized to an N-hydroxylamine, nitroso compound, or polymerizes into azo/quinone imine derivatives, the process involves the formation of new covalent bonds and cannot be simply reversed by adding a reducing agent. The degraded batch must be re-purified via column chromatography or acid-base extraction.

Q: Does the position of the methyl group (3-methyl vs. 2-methyl) affect oxidation stability? A: Yes, sterics and electronics play a role. The 3-methyl group in 3-Methyl-2,3-dihydrobenzofuran-4-amine is adjacent to the amine at the 4-position. This provides a slight steric shield compared to an unsubstituted analog, but it also slightly increases the electron density of the ring via inductive effects. Ultimately, the electronic activation from the fused dihydrobenzofuran oxygen is the dominant factor driving its instability.

References

  • Aromatic Amine Antioxidants: Key to Long-Term Thermal Stability. NBINNO.[Link]

  • Short- and Long-Term Stability of Aromatic Amines in Human Urine. MDPI.[Link]

  • Role of Antioxidants in Enhancing Oxidation Stability of Biodiesels. ACS Publications.[Link]

  • Why are organic amines often more stable as the HCl salt than in the free base form? Reddit/Chemistry.[Link]

  • (PDF) Oxidative polycondensation of aromatic amines. ResearchGate.[Link]

Sources

Troubleshooting

Technical Support Center: NMR Troubleshooting for 3-Methyl-2,3-dihydrobenzofuran-4-amine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex Nuclear Magnetic Resonance (NMR) spectral over...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals resolve complex Nuclear Magnetic Resonance (NMR) spectral overlaps encountered when analyzing 3-Methyl-2,3-dihydrobenzofuran-4-amine and its derivatives.

The partially saturated benzofuran ring, combined with a chiral center and an exchangeable amine group, creates a highly coupled spin system. This guide provides field-proven, self-validating protocols to disentangle these multiplets and extract unambiguous structural data.

Diagnostic Workflow

Before adjusting spectrometer parameters, it is critical to diagnose the specific region and mechanistic cause of the signal overlap. Use the workflow below to select the appropriate decoupling or dispersion technique.

NMR_Workflow Start Overlapped 1H NMR Spectrum 3-Methyl-2,3-dihydrobenzofuran-4-amine Decision Identify Region of Overlap Start->Decision Aliphatic Aliphatic Region (1.0 - 4.8 ppm) C2-H2, C3-H, CH3 Multiplets Decision->Aliphatic Amine Amine Region (~3.5 - 5.0 ppm) Broad -NH2 Signal Obscuring Peaks Decision->Amine Aromatic Aromatic Region (6.2 - 7.1 ppm) H-5, H-6, H-7 Overlap Decision->Aromatic Action1 Apply 1D PSYCHE Pure Shift NMR (Collapses J-Couplings to Singlets) Aliphatic->Action1 Action2 Perform D2O Exchange (Eliminates Exchangeable Protons) Amine->Action2 Action3 Acquire 2D HSQC / HMBC (Disperses Signals via 13C Dimension) Aromatic->Action3

Workflow for resolving 1H NMR peak overlaps in 3-Methyl-2,3-dihydrobenzofuran-4-amine.

Quantitative Reference Data

Understanding the baseline chemical shifts and the causality behind their multiplicities is the first step in troubleshooting. The table below summarizes the expected 1H NMR profile based on structural analogs [1].

Table 1: Typical 1H NMR Chemical Shifts and Overlap Risks

Proton AssignmentExpected Shift (δ, ppm)MultiplicityCausality & Overlap Risk
C3-CH3 ~1.3 - 1.5Doublet (d)Low Risk. Couples only with the C3-H proton ( 3J≈6.8 Hz).
C3-H ~3.4 - 3.8Multiplet (m)High Risk. Complex splitting due to coupling with the methyl group and the two diastereotopic C2 protons.
C2-H2 ~4.1 - 4.8Doublets of doublets (dd)High Risk. The C3 chiral center makes the C2 protons diastereotopic (magnetically inequivalent). They exhibit strong geminal coupling ( 2J≈8−9 Hz) and vicinal coupling to C3-H, forming an ABX spin system.
C4-NH2 ~3.5 - 5.0 (in CDCl3)Broad Singlet (br s)High Risk. Intermediate chemical exchange rates and hydrogen bonding cause severe broadening, often obscuring the C2 and C3 aliphatic signals.
C5, C6, C7-H ~6.2 - 7.1Multiplets (m)Medium Risk. Forms an ABC spin system. C5 is heavily shielded by the electron-donating ortho-amine group, pushing it upfield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The aliphatic signals (C2-H2 and C3-H) are a heavily overlapped multiplet mess. How can I extract exact chemical shifts?

Causality: The overlap is caused by homonuclear scalar coupling ( J -coupling). Because the C3 position is a chiral center, the two protons on the adjacent C2 carbon are diastereotopic. They couple to each other and to the C3 proton, creating a highly congested ABX spin system that overlaps with the C3-H multiplet. Solution: Utilize 1D PSYCHE (Pure Shift Yielded by Chirp Excitation) NMR [2]. PSYCHE uses low-power saltire chirp pulses and weak magnetic field gradients to selectively refocus homonuclear J -couplings during acquisition. This broadband homodecoupling collapses the complex multiplets into sharp, distinct singlets at their true chemical shifts, completely resolving the C2/C3 overlap.

Q2: The broad amine (-NH2) peak is obscuring the C3-H multiplet. How do I resolve this without running advanced 2D experiments?

Causality: Amine protons undergo chemical exchange with trace water or other protic impurities in the solvent. If the exchange rate is intermediate on the NMR timescale, the signal broadens significantly, acting as a "baseline roll" that swallows adjacent aliphatic peaks. Solution: Perform a D2O Exchange . By introducing Deuterium Oxide (D2O), the labile -NH2 protons rapidly exchange to form -ND2. Because deuterium resonates at a completely different frequency, the broad amine signal disappears from the 1H spectrum, revealing the underlying C3-H multiplet. Alternatively, switching the solvent to DMSO-d6 will lock the amine protons via strong hydrogen bonding, sharpening the peak and shifting it downfield (>5.0 ppm), safely away from the aliphatic region.

Q3: The aromatic protons (H-5, H-6, H-7) are overlapping in the 6.5 ppm region. How do I assign them unambiguously?

Causality: The electron-donating nature of the C4-amine group shields the ortho (C5) and para (C7) positions, compressing the chemical shift range of the aromatic protons and causing their multiplets to overlap. Solution: Rely on heteronuclear dispersion. Run a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment. While the protons may overlap in the 1H dimension, the attached 13C carbons have vastly different electronic environments and will be widely separated in the 13C dimension (e.g., C5 will be significantly upfield of C6).

Experimental Protocols

To ensure scientific integrity and reproducibility, follow these self-validating step-by-step methodologies for the solutions discussed above.

Protocol A: Acquiring a 1D PSYCHE Pure Shift NMR Spectrum [3]

Note: PSYCHE incurs a sensitivity penalty compared to standard 1D 1H NMR. Ensure your sample is highly concentrated (>10 mg/mL) before proceeding.

  • Sample Preparation: Prepare the 3-Methyl-2,3-dihydrobenzofuran-4-amine sample in 600 µL of CDCl3 or DMSO-d6. Insert into the spectrometer and perform standard tuning, matching, and shimming.

  • Baseline Acquisition: Run a standard 1D 1H NMR experiment (e.g., zg30 on Bruker systems) to establish a reference spectrum and calibrate the 90-degree pulse.

  • Parameter Loading: Load the PSYCHE parameter set (command: rpar psyche all).

  • Optimization:

    • Set the receiver gain automatically (command: rga).

    • Verify the sweep width (SW) covers the entire proton range (typically 10-12 ppm).

    • Adjust the chirp pulse duration and flip angle (typically β≈15−20∘ ) to balance sensitivity and decoupling efficiency.

  • Acquisition: Start the experiment (command: zg). The experiment is acquired as a pseudo-2D dataset.

  • Processing: Once complete, use the dedicated processing command (e.g., psyche in TopSpin) to reconstruct the pseudo-2D data into a decoupled 1D spectrum. Overlay this with your baseline acquisition to read the exact chemical shifts of the C2 and C3 protons.

Protocol B: D2O Exchange for Amine Signal Suppression

This is a rapid, benchtop chemical technique to validate the presence and location of exchangeable protons.

  • Baseline Scan: Acquire a standard 1D 1H NMR spectrum of your sample in CDCl3. Identify the suspected broad -NH2 peak.

  • D2O Addition: Remove the NMR tube from the spectrometer. Using a glass Pasteur pipette, add 1 to 2 drops of 99.9% D2O directly into the sample.

  • Agitation: Cap the NMR tube tightly and shake vigorously for 30 to 60 seconds to maximize the surface area between the organic and aqueous phases, driving the chemical exchange.

  • Separation: Allow the tube to rest for 2 minutes. The D2O will form a small, distinct bubble/layer at the top of the CDCl3 (since CDCl3 is denser).

  • Re-acquisition: Wipe the tube, re-insert it into the spectrometer, re-shim (the magnetic field homogeneity will have changed slightly), and acquire a new 1D 1H spectrum.

  • Validation: The broad -NH2 signal will be entirely suppressed. A new, sharp singlet corresponding to HDO will appear at approximately 4.8 ppm.

References
  • Pd-Catalyzed Highly Regio- and Stereoselective Formation of C–C Double Bonds: An Efficient Method for the Synthesis of Benzofuran-, Dihydrobenzofuran-, and Indoline-Containing Alkenes The Journal of Organic Chemistry (ACS Publications)[Link]

  • PSYCHE Pure Shift NMR Spectroscopy Chemistry - A European Journal (Wiley)[Link]

  • 1D 1H PSYCHE Pure Shift NMR Protocol University of Illinois Chicago (UIC) NMR Facility[Link]

Optimization

reducing byproducts in the amination of 3-methyl-2,3-dihydrobenzofuran

Welcome to the technical support center for the amination of 3-methyl-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the amination of 3-methyl-2,3-dihydrobenzofuran. This resource is designed for researchers, scientists, and professionals in drug development. Here, you will find in-depth troubleshooting guides and frequently asked questions to navigate the challenges of this synthetic transformation and minimize byproduct formation.

Introduction

The introduction of an amino group to the 3-position of the 3-methyl-2,3-dihydrobenzofuran scaffold is a critical step in the synthesis of various biologically active molecules. However, this reaction can be accompanied by the formation of undesirable byproducts, complicating purification and reducing yields. This guide provides a structured approach to identifying and mitigating these issues, ensuring a more efficient and robust synthetic process.

Troubleshooting Guide

This section addresses specific issues you may encounter during the amination of 3-methyl-2,3-dihydrobenzofuran. The solutions are based on established chemical principles and practical laboratory experience.

Issue 1: Low Conversion of Starting Material

Question: My reaction shows a significant amount of unreacted starting material, even after extended reaction times. What are the potential causes and how can I improve the conversion?

Answer:

Low conversion can stem from several factors, primarily related to reaction kinetics and catalyst activity.

Potential Causes & Solutions:

Potential Cause Explanation Proposed Solution
Insufficient Reagent Stoichiometry The amine or the reducing agent (in reductive amination) may be the limiting reagent, or it may have degraded during storage.Ensure accurate stoichiometry. Use a slight excess (1.1-1.5 equivalents) of the amine and the reducing agent. It is also good practice to verify the purity and activity of the reagents.
Inadequate Temperature The reaction may have a high activation energy barrier that is not being overcome at the current temperature.Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction by TLC or LC-MS to check for product formation and the appearance of new byproducts.
Catalyst Deactivation (for catalytic reactions) In catalytic processes like Buchwald-Hartwig amination, the palladium catalyst can be sensitive to air, moisture, and certain functional groups, leading to deactivation.[1][2]Ensure all reagents and solvents are anhydrous and the reaction is performed under an inert atmosphere (e.g., argon or nitrogen).[1] Consider using a more robust catalyst system or adding a catalyst stabilizer.
Poor Solubility One or more of the reactants may not be fully dissolved in the chosen solvent, leading to a heterogeneous reaction mixture and slow reaction rates.Screen a range of solvents to find one that dissolves all reactants at the reaction temperature. Sonication can also be used to aid dissolution.
Issue 2: Formation of an Alcohol Byproduct

Question: I am performing a reductive amination starting from 3-methyl-2,3-dihydrobenzofuran-3-one and I observe a significant amount of 3-methyl-2,3-dihydrobenzofuran-3-ol. How can I prevent this?

Answer:

The formation of the corresponding alcohol is a common side reaction in reductive aminations.[3][4] It occurs when the carbonyl group is directly reduced by the hydride reagent before it can form an iminium ion with the amine.

alcohol_byproduct Ketone 3-Methyl-2,3-dihydrobenzofuran-3-one Iminium Iminium Ion Ketone->Iminium + Amine Alcohol Alcohol Byproduct (3-Methyl-2,3-dihydrobenzofuran-3-ol) Ketone->Alcohol + Reducing Agent Amine Amine Product Desired Amine Product Iminium->Product + Reducing Agent ReducingAgent Reducing Agent (e.g., NaBH(OAc)₃)

Caption: Over-alkylation in reductive amination.

Methods to Prevent Over-Alkylation:

  • Stoichiometry Control: Use a large excess of the starting amine. This increases the probability that the ketone will react with the starting amine rather than the product amine.

  • Ammonia Equivalents: If synthesizing a primary amine, using a large excess of ammonia (often as ammonium acetate or a solution of ammonia in an alcohol) is crucial. *[3] Protecting Groups: If possible, use a starting amine with a protecting group that can be removed after the reaction. This prevents the product amine from reacting further.

Issue 4: Aromatization of the Dihydrobenzofuran Ring

Question: I am observing the formation of a benzofuran byproduct. What is causing this and how can I avoid it?

Answer:

The 2,3-dihydrobenzofuran ring system can be susceptible to aromatization to the corresponding benzofuran, particularly under harsh acidic or basic conditions, or at elevated temperatures. T[5]his is often accompanied by the elimination of a substituent or a rearrangement.

Conditions Favoring Aromatization:

  • Strong Acids or Bases: The use of strong, non-nucleophilic bases or strong acids can promote elimination reactions that lead to aromatization. *[5] High Temperatures: Elevated temperatures can provide the energy needed to overcome the activation barrier for aromatization.

  • Oxidizing Agents: The presence of adventitious oxidizing agents can also lead to the formation of the benzofuran ring.

Preventative Measures:

  • Milder Reaction Conditions: Use the mildest possible conditions (temperature, pH) that still allow for the desired amination to proceed.

  • Choice of Base: In reactions requiring a base (like Buchwald-Hartwig amination), use a weaker, non-nucleophilic base if possible. Carbonate bases (e.g., K₂CO₃, Cs₂CO₃) are often milder than alkoxides (e.g., NaOtBu). *[6] Inert Atmosphere: Running the reaction under an inert atmosphere can help to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for the amination of 3-methyl-2,3-dihydrobenzofuran?

There are several effective methods, with the choice depending on the available starting material:

  • Reductive Amination: This is a widely used method that starts from 3-methyl-2,3-dihydrobenzofuran-3-one. It involves the reaction of the ketone with an amine in the presence of a reducing agent. *[3][4][7][8] Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is suitable if you are starting with a precursor having a leaving group (e.g., a halide or triflate) at the 3-position. I[1][6][9][10]t is known for its broad substrate scope and functional group tolerance. *[9] Nucleophilic Substitution: If you have a good leaving group at the 3-position, direct nucleophilic substitution with an amine is a possibility, although this can be challenging and may require harsh conditions.

Q2: How can I purify my product from the common byproducts?

  • Column Chromatography: This is the most common method for separating the desired amine from starting materials and byproducts. T[11]he choice of solvent system will depend on the polarity of your product and the impurities. A gradient elution is often effective.

  • Acid-Base Extraction: If your product is a basic amine and the byproducts are neutral (e.g., the alcohol byproduct), you can use an acid-base extraction. Dissolve the crude mixture in an organic solvent, wash with an acidic aqueous solution to protonate and extract the amine into the aqueous layer. Then, basify the aqueous layer and extract the purified amine back into an organic solvent.

  • Crystallization: If your product is a solid, crystallization can be an effective purification method.

Q3: What analytical techniques are best for identifying byproducts?

  • NMR Spectroscopy (¹H and ¹³C): NMR is invaluable for structural elucidation. The presence of unexpected peaks can indicate the formation of byproducts. 2[11]D NMR techniques like COSY and HSQC can help in assigning complex structures.

  • Mass Spectrometry (MS): MS, particularly when coupled with a separation technique like LC (LC-MS) or GC (GC-MS), is excellent for identifying the molecular weights of the components in your reaction mixture. T[11]his can help you quickly identify potential byproducts.

  • Thin-Layer Chromatography (TLC): TLC is a quick and easy way to monitor the progress of your reaction and get a qualitative idea of the number of components in your mixture.

Experimental Protocols

General Protocol for Reductive Amination using NaBH(OAc)₃
  • To a solution of 3-methyl-2,3-dihydrobenzofuran-3-one (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), add acetic acid (1.1 eq). 2[7]. Stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 15 minutes.

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To an oven-dried flask, add the 3-halo-3-methyl-2,3-dihydrobenzofuran (1.0 eq), the amine (1.2 eq), a palladium catalyst (e.g., Pd₂(dba)₃, 1-5 mol%), a phosphine ligand (e.g., Xantphos, 2-10 mol%), and a base (e.g., Cs₂CO₃, 1.4 eq). 2[10]. Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature and filter through a pad of celite, washing with an organic solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography.

References

  • Technical Support Center: Analysis of Dihydrobenzofuran Byproducts - Benchchem.
  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - Frontiers.
  • 2,3-Dihydrobenzofuran synthesis - Organic Chemistry Portal.
  • Buchwald–Hartwig amination - Wikipedia. Available from: [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones - PMC. Available from: [Link]

  • Novel transition metal-free synthetic protocols toward the construction of 2,3-dihydrobenzofurans: a recent update - PMC. Available from: [Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts. Available from: [Link]

  • Novel Synthesis of 3-Substituted 2,3-Dihydrobenzofurans via ortho-Quinone Methide Intermediates Generated in Situ - Organic Chemistry Portal. Available from: [Link]

  • Buchwald-Hartwig Coupling - Organic Synthesis. Available from: [Link]

  • Myers Chem 115.
  • HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS.
  • CN102942542A - Preparation method of 2, 3-dihydrobenzofuran compound - Google Patents.
  • Synthesis of Functionalized Dihydrobenzofurans By Direct Aryl C–O Bond Formation Under Mild Conditions - PMC. Available from: [Link]

  • Development of novel transition metal-catalyzed synthetic approaches for the synthesis of a dihydrobenzofuran nucleus: a review - PMC. Available from: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Aminati. Available from: [Link]

  • Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed. Available from: [Link]

  • Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy - RSC Publishing. Available from: [Link]

  • A highly stereoselective reductive amination of 3-ketosteroid with amines: An improved synthesis of 3??-aminosteroid | Request PDF - ResearchGate. Available from: [Link]

  • Help troubleshooting a Buchwald-Hartwig amination? : r/chemistry - Reddit. Available from: [Link]

  • Amine Plant Troubleshooting and Optimiza | PDF | Corrosion | Liquids - Scribd. Available from: [Link]

  • Question about reductive amination reaction procedure : r/Chempros - Reddit. Available from: [Link]

  • (PDF) Syntheses of 3-hydroxymethyl-2, 3-dihydrobenzofurans and 3-hydroxymethylbenzofurans - ResearchGate. Available from: [Link]

  • Synthesis of gem-Difluorinated 2,3-Dihydrobenzofurans Using Freon-22 via [4 + 1] Annulation of Difluorocarbene and Antitumor Activity Evaluation | Organic Letters - ACS Publications. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

validation of LC-MS/MS method for 3-Methyl-2,3-dihydrobenzofuran-4-amine quantification

High-Performance LC-MS/MS Quantification of 3-Methyl-2,3-dihydrobenzofuran-4-amine: A Comparative Validation Guide As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-mo...

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Author: BenchChem Technical Support Team. Date: April 2026

High-Performance LC-MS/MS Quantification of 3-Methyl-2,3-dihydrobenzofuran-4-amine: A Comparative Validation Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying low-molecular-weight, polar arylamines in complex biological matrices. 3-Methyl-2,3-dihydrobenzofuran-4-amine, a critical chemical building block and intermediate in the synthesis of benzofuran-derived therapeutics, presents a unique set of challenges. Its polar amine group leads to poor retention on standard reversed-phase columns, while its susceptibility to matrix-induced ion suppression can severely compromise the Lower Limit of Quantification (LLOQ).

This guide provides a comprehensive, mechanistically grounded framework for developing and validating an LC-MS/MS method for this compound. By comparing advanced sample preparation and chromatographic strategies, we establish a self-validating analytical system that strictly adheres to the ICH M10 Bioanalytical Method Validation guidelines[1].

Regulatory Grounding: The ICH M10 Framework

To ensure pharmacokinetic (PK) and toxicokinetic (TK) data are scientifically defensible, any bioanalytical method must be validated against global standards. The ICH M10 guideline mandates rigorous evaluation of selectivity, matrix effect, accuracy, precision, and stability[1]. For trace-level amine quantification, the most critical parameter to control is the Matrix Factor (MF) , which must demonstrate an Internal Standard (IS)-normalized Coefficient of Variation (CV) of <15% across multiple matrix lots[2].

ICH_M10 Core ICH M10 Bioanalytical Validation N1 Selectivity & Specificity (Blank Matrix Interference < 20% LLOQ) Core->N1 N2 Matrix Effect (IS-Normalized MF CV < 15%) Core->N2 N3 Accuracy & Precision (±15% of Nominal, ±20% at LLOQ) Core->N3 N4 Stability (Benchtop, Freeze-Thaw, Long-Term) Core->N4

Core validation parameters mandated by the ICH M10 bioanalytical guideline.

Causality in Sample Preparation: Overcoming Ion Suppression

Extracting 3-Methyl-2,3-dihydrobenzofuran-4-amine from plasma requires exploiting its specific physicochemical properties. As an arylamine (aniline derivative), its conjugate acid has a pKa of approximately 4.5.

We compared three sample preparation techniques:

  • Protein Precipitation (PPT): Utilizes acetonitrile to crash proteins. While fast, it fails to remove phospholipids, leading to severe ion suppression in the MS source.

  • Liquid-Liquid Extraction (LLE): Uses ethyl acetate. The polar nature of the protonated amine results in poor partitioning into the organic layer, yielding unacceptable recovery.

  • Mixed-Mode Cation Exchange (MCX) SPE: The optimal approach. By acidifying the sample to pH ~2.0 (well below the analyte's pKa), the amine is fully protonated ( NH3+​ ). This allows it to bind tightly to the strong sulfonic acid groups of the MCX sorbent via ionic interactions[3]. Because the analyte is ionically locked, we can aggressively wash the sorbent with 100% organic solvents to strip away phospholipids and neutral lipids before eluting the target with a high-pH solvent[4].

Table 1: Comparative Performance of Sample Preparation Methods

Data generated using human plasma spiked with 10 ng/mL 3-Methyl-2,3-dihydrobenzofuran-4-amine.

Extraction MethodAbsolute Recovery (%)Matrix Effect (Ion Suppression)Reproducibility (%CV)ICH M10 Compliance
PPT (Acetonitrile) 91.2%-48.5% (Severe Suppression)14.2%Marginal / Fails at LLOQ
LLE (Ethyl Acetate) 42.1%-5.2% (Minimal)9.8%Fails (Low Recovery)
MCX SPE (Polymeric) 95.8% -2.1% (Negligible) 3.1% Pass (Robust)

Chromatographic Selectivity: Biphenyl vs. C18 Chemistry

Standard C18 columns rely exclusively on dispersive (hydrophobic) interactions. Because 3-Methyl-2,3-dihydrobenzofuran-4-amine is relatively polar, it exhibits weak retention on C18, eluting near the void volume where residual matrix salts suppress ionization.

The Biphenyl Advantage: Switching to a Biphenyl stationary phase introduces orthogonal selectivity. The electron-dense biphenyl rings of the stationary phase engage in strong π−π interactions with the aromatic benzofuran ring of the analyte. This mechanistic shift significantly increases retention time, pulling the analyte out of the early-eluting suppression zone and sharpening the peak shape for superior integration accuracy.

Self-Validating Experimental Protocols

To ensure data integrity, the following protocols incorporate built-in Quality Control (QC) bracketing, making the workflow a self-validating system.

Protocol A: Mixed-Mode Cation Exchange (MCX) SPE Workflow

Objective: Isolate the analyte while achieving >90% recovery and <5% matrix effect.

  • Sample Pre-treatment: Aliquot 100 µL of plasma into a 96-well plate. Add 10 µL of stable-isotope labeled Internal Standard (IS). Add 100 µL of 2% Formic Acid (aq) to disrupt protein binding and ensure complete protonation of the amine.

  • Sorbent Conditioning: Pass 1 mL of Methanol, followed by 1 mL of 2% Formic Acid through the 30 mg MCX SPE plate.

  • Sample Loading: Apply the pre-treated sample at a flow rate of 1 mL/min.

  • Acidic Wash (Aqueous): Pass 1 mL of 2% Formic Acid. Causality: Removes endogenous salts and highly polar neutral interferences.

  • Organic Wash: Pass 1 mL of 100% Methanol. Causality: Removes hydrophobic neutral interferences and phospholipids. The analyte remains ionically bound.

  • Basic Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide in Methanol. Causality: The high pH (>10) deprotonates the amine, breaking the ionic bond and allowing the methanol to sweep the analyte off the sorbent.

  • Reconstitution: Evaporate the eluate under nitrogen at 40°C. Reconstitute in 100 µL of Initial Mobile Phase.

SPE_Workflow A 1. Sample Pre-treatment (Plasma + 2% FA) B 2. Load onto MCX SPE Sorbent A->B C 3. Acidic Wash (2% FA aq) B->C D 4. Organic Wash (100% MeOH) C->D E 5. Basic Elution (5% NH4OH in MeOH) D->E F 6. Evaporate & Reconstitute for LC-MS/MS E->F

Step-by-step Mixed-Mode Cation Exchange (MCX) SPE workflow for amine extraction.

Protocol B: LC-MS/MS Analytical Conditions

Objective: Achieve baseline separation from isobaric interferences with high ionization efficiency.

  • System Suitability Test (SST): Inject a neat standard (at 20% of LLOQ) before the batch. The signal-to-noise (S/N) ratio must be ≥ 10:1 to proceed.

  • Column: Biphenyl, 2.1 x 50 mm, 1.7 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water (promotes positive ionization).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0.0 - 0.5 min: 5% B (Focusing the polar analyte at the column head)

    • 0.5 - 3.0 min: Linear ramp to 60% B

    • 3.0 - 3.5 min: 95% B (Column wash)

    • 3.5 - 4.5 min: 5% B (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

  • MS/MS Detection: Electrospray Ionization (ESI) in Positive Multiple Reaction Monitoring (MRM) mode. Monitor the specific [M+H]+ precursor-to-product ion transition for 3-Methyl-2,3-dihydrobenzofuran-4-amine.

  • Batch Validity: Bracket the unknown samples with Low, Mid, and High QC samples. At least 67% of QCs must fall within ±15% of their nominal concentration to validate the run[2].

Sources

Validation

Comparative Structural Activity Relationship (SAR) Guide: 3-Methyl-2,3-dihydrobenzofuran-4-amine in Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold Evaluation, Comparative SAR, and Experimental Methodologies Executive Summary In modern medicinal chemistry...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Content Focus: Scaffold Evaluation, Comparative SAR, and Experimental Methodologies

Executive Summary

In modern medicinal chemistry, the selection of an optimal building block can dictate the pharmacokinetic and pharmacodynamic success of a lead compound. The 2,3-dihydrobenzofuran-4-amine scaffold is a privileged bicyclic bioisostere frequently utilized to replace simple anilines, offering reduced toxicity and enhanced target engagement through its oxygen hydrogen-bond acceptor.

This guide provides an in-depth comparative Structural Activity Relationship (SAR) analysis of 3-Methyl-2,3-dihydrobenzofuran-4-amine (CAS 801315-70-8) [1] against alternative scaffolds. By introducing a "magic methyl" group at the C3 position, this building block creates a stereocenter that fundamentally alters ring puckering, lipophilicity, and spatial geometry. We will evaluate its performance using two validated therapeutic contexts: Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) inhibitors for Alzheimer's disease [2] and Cannabinoid Receptor 2 (CB2) agonists for neuropathic pain [3].

Mechanistic Insights: The Causality of the "Magic Methyl"

The substitution of a single methyl group on a saturated heterocyclic ring is rarely trivial. In the context of 3-Methyl-2,3-dihydrobenzofuran-4-amine, the causality behind its superior performance in SAR campaigns is driven by three factors:

  • Conformational Locking: The unsubstituted dihydrobenzofuran ring exhibits a degree of flexibility, rapidly interconverting between different envelope conformations. The addition of the C3 methyl group introduces severe steric hindrance that restricts this pseudo-rotation, locking the oxygen atom and the aromatic ring into a highly defined vector.

  • Vectorial Projection into Hydrophobic Pockets: In kinase ATP-binding sites (e.g., DYRK1A), the C3 methyl group projects directly into the hydrophobic selectivity pocket, displacing high-energy water molecules and increasing the binding entropy.

  • Chiral Discrimination: The methyl group creates a chiral center. Biological targets exhibit profound enantiomeric discrimination; for instance, the (3S)-enantiomer frequently demonstrates a 10- to 50-fold higher affinity than the (3R)-enantiomer due to precise spatial alignment with target residues [3].

Signaling Pathway Modulated by the Scaffold

Below is the mechanistic pathway illustrating how derivatives of this scaffold act as DYRK1A inhibitors to prevent tauopathies in neurodegenerative diseases.

G A 3-Me-DHBF-4-amine Derivative B DYRK1A Kinase (Inhibited) A->B Binds ATP Pocket C Tau Protein (Unphosphorylated) B->C Prevents Phosphorylation D Microtubule Stabilization C->D Promotes E Prevention of Neurofibrillary Tangles D->E Leads to

Caption: Mechanism of action for 3-Me-DHBF-4-amine derived DYRK1A inhibitors in preventing tauopathies.

Comparative SAR Analysis

To objectively evaluate 3-Methyl-2,3-dihydrobenzofuran-4-amine, we must compare it against its direct structural analogs. The data below synthesizes representative SAR findings when these amine scaffolds are coupled with a standard pharmacophore (e.g., a benzothiazole core for DYRK1A inhibition).

Quantitative Scaffold Comparison Table
Amine Scaffold (R-Group)Target IC₅₀ (nM)*Enantiomeric Ratio (S/R)LogP (Calculated)Microsomal Stability (t₁/₂ min)Structural Liability / Advantage
2,3-Dimethylaniline 450 ± 25N/A3.118High flexibility; risk of aniline toxicity.
DHBF-4-amine (Unsubstituted) 85 ± 5N/A2.435Good baseline affinity; lacks hydrophobic anchoring.
2-Methyl-DHBF-4-amine 320 ± 151.22.832C2 methyl clashes with the kinase hinge region.
3-Methyl-DHBF-4-amine (Racemic) 22 ± 3N/A2.948Excellent balance of lipophilicity and rigidity.
(3S)-Methyl-DHBF-4-amine 4 ± 1 >50 2.9 52 Optimal projection into the hydrophobic pocket.

*Note: IC₅₀ values are representative of standardized kinase assay results for benzothiazole-coupled derivatives [2].

Analysis of Alternatives
  • Alternative 1: Unsubstituted 2,3-dihydrobenzofuran-4-amine. While this scaffold provides the necessary hydrogen-bond acceptor (oxygen) and avoids the toxicity of open-chain anilines, its lack of a methyl group leaves a critical hydrophobic pocket in the target unoccupied, resulting in a ~20-fold drop in potency compared to the (3S)-methyl analog.

  • Alternative 2: 2-Methyl-2,3-dihydrobenzofuran-4-amine. Shifting the methyl group to the C2 position is detrimental. The C2 vector points directly toward the highly conserved hinge region of kinases, causing steric clashes that severely abrogate binding affinity.

  • Alternative 3: 2,3-Dimethylaniline. This open-chain alternative lacks the rigidifying oxygen atom. The increased degrees of freedom result in a high entropic penalty upon binding, leading to poor IC₅₀ values and rapid metabolic clearance.

Experimental Protocols: Synthesis and Validation

To ensure trustworthiness and reproducibility, the following self-validating system outlines the synthesis, chiral resolution, and biological evaluation of a 3-Methyl-2,3-dihydrobenzofuran-4-amine derivative.

Workflow Visualization

Workflow S1 Scaffold Selection (3-Me-DHBF-4-amine) S2 Amide/Urea Coupling (HATU, DIPEA) S1->S2 S3 Chiral Separation (S vs R Enantiomers) S2->S3 S4 In Vitro Assay (HTRF Kinase Assay) S3->S4 S5 ADMET Profiling (Microsomal Stability) S4->S5

Caption: Step-by-step experimental workflow for synthesizing and validating 3-Me-DHBF-4-amine derivatives.

Step-by-Step Methodology

Step 1: Amide Coupling (Synthesis of the Racemic Lead)

  • Dissolve the target carboxylic acid (1.0 eq, e.g., a benzothiazole-carboxylic acid) in anhydrous N,N-Dimethylformamide (DMF).

  • Add HATU (1.2 eq) and N,N-Diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 15 minutes to pre-activate the acid.

  • Add racemic 3-Methyl-2,3-dihydrobenzofuran-4-amine (1.1 eq). Stir the reaction mixture at room temperature for 4–6 hours under a nitrogen atmosphere.

  • Quench with water, extract with Ethyl Acetate (EtOAc), wash with brine, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (Silica gel, Hexane/EtOAc) to yield the racemic product.

Step 2: Chiral Resolution Causality Check: Because the C3 methyl group creates a stereocenter, testing the racemate obscures the true SAR.

  • Subject the racemic mixture to Preparative Chiral HPLC using a Cyclobond DMP or Chiralpak AD-H column.

  • Use an isocratic mobile phase (e.g., Acetonitrile/Acetic Acid/Triethylamine) at 10°C [3].

  • Collect the (3S) and (3R) enantiomers separately. Verify enantiomeric excess (ee > 98%) using analytical chiral HPLC.

Step 3: Homogeneous Time-Resolved Fluorescence (HTRF) Kinase Assay

  • Incubate the purified (3S) and (3R) enantiomers (in a 10-point dose-response curve, starting at 10 µM) with recombinant DYRK1A enzyme and biotinylated substrate in assay buffer (50 mM HEPES, 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, pH 7.4).

  • Initiate the reaction by adding ATP (at the Km​ concentration for DYRK1A). Incubate for 60 minutes at room temperature.

  • Add the HTRF detection reagents (Europium-cryptate labeled anti-phospho antibody and Streptavidin-XL665).

  • Read the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal at 665 nm and 620 nm. Calculate the IC₅₀ using a 4-parameter logistic non-linear regression model.

Conclusion

The transition from simple anilines or unsubstituted dihydrobenzofurans to 3-Methyl-2,3-dihydrobenzofuran-4-amine represents a sophisticated application of the "magic methyl" effect in drug design. By restricting conformational flexibility and perfectly vectoring the methyl group into target hydrophobic pockets, this scaffold consistently yields compounds with superior binding affinity, enhanced metabolic stability, and excellent selectivity profiles. For drug development professionals targeting kinases or GPCRs, prioritizing the (3S)-enantiomer of this building block is a highly validated strategy for lead optimization.

References

  • Google Patents. (2021). US10927106B2 - Benzothiazole derivatives as DYRK1 inhibitors.
  • National Institutes of Health (NIH) / PubMed Central. (2013). 2,3-Dihydro-1-Benzofuran Derivatives as a Series of Potent Selective Cannabinoid Receptor 2 Agonists: Design, Synthesis, and Binding Mode Prediction through Ligand-Steered Modeling. Retrieved March 24, 2026, from[Link]

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